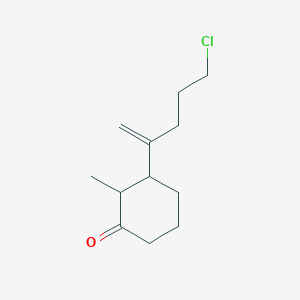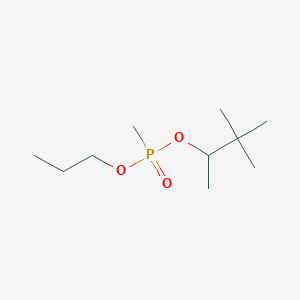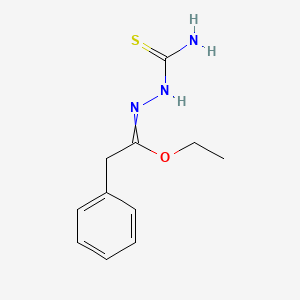![molecular formula C18H20N4 B14346251 (1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine CAS No. 90266-69-6](/img/structure/B14346251.png)
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine is a complex organic compound that features a unique structure combining an imine group and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine typically involves the condensation of 4-(diethylamino)aniline with an appropriate isoindole derivative. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of (1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, while the isoindole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine is unique due to its combination of an imine group and an isoindole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
90266-69-6 |
|---|---|
Formule moléculaire |
C18H20N4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-[4-(diethylamino)phenyl]iminoisoindol-1-amine |
InChI |
InChI=1S/C18H20N4/c1-3-22(4-2)14-11-9-13(10-12-14)20-18-16-8-6-5-7-15(16)17(19)21-18/h5-12H,3-4H2,1-2H3,(H2,19,20,21) |
Clé InChI |
FGWLNCMBXPMJCM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
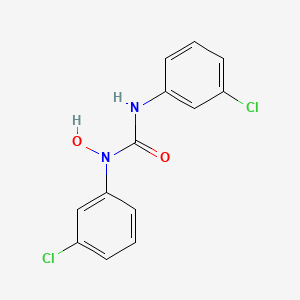
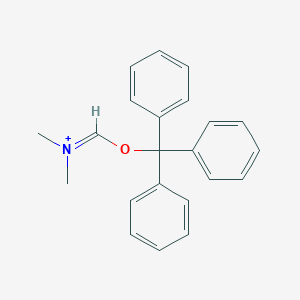

![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
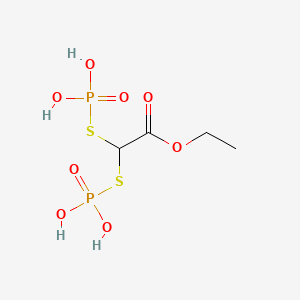
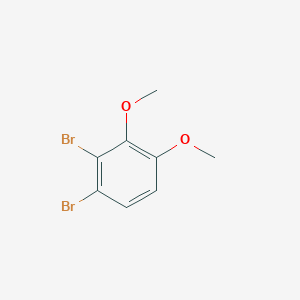
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)

